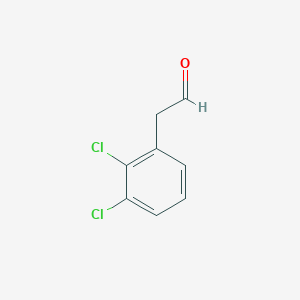

2-(2,3-Dichlorophenyl)acetaldehyde

Übersicht

Beschreibung

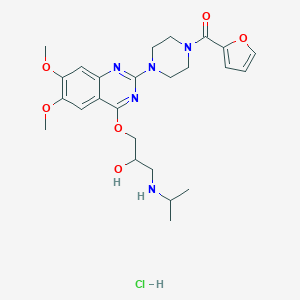

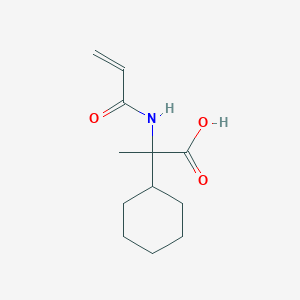

STING-Agonist 3: ist eine niedermolekulare Verbindung, die den Stimulator des Interferon-Gen-Signalwegs (STING) aktiviert. Dieser Signalweg ist entscheidend für die angeborene Immunantwort, insbesondere bei der Erkennung von zytoplasmatischem DNA von Krankheitserregern und der Initiierung einer Immunantwort. STING-Agonist 3 hat sich als vielversprechend erwiesen, um die Immunantwort gegen Krebs und Virusinfektionen zu verbessern .

Vorbereitungsmethoden

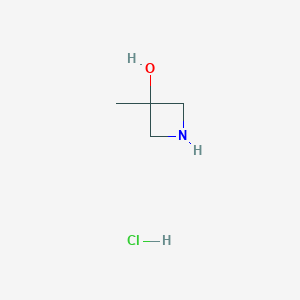

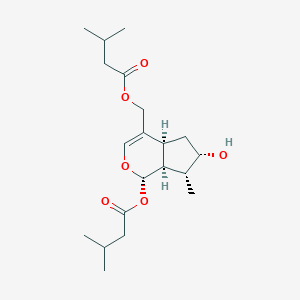

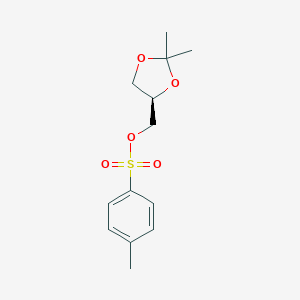

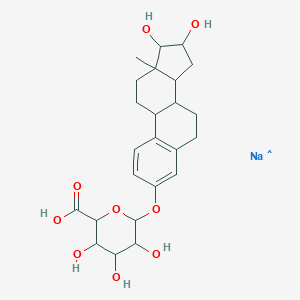

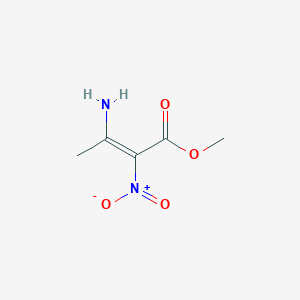

Synthesewege und Reaktionsbedingungen: : STING-Agonist 3 kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von Amidobenzimidazol-Derivaten. Die Synthese umfasst typischerweise Schritte wie nucleophile Substitution, Cyclisierung und Reinigung . Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeute und Reinheit zu erreichen.

Industrielle Produktionsverfahren: : Für die Produktion im industriellen Maßstab kann STING-Agonist 3 unter Verwendung der kontinuierlichen Flusschemie synthetisiert werden, die eine bessere Kontrolle der Reaktionsbedingungen und Skalierbarkeit ermöglicht. Diese Methode reduziert auch das Risiko von Nebenreaktionen und verbessert die Gesamteffizienz .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : STING-Agonist 3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül modifizieren, was möglicherweise seine Aktivität verändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wodurch die Stabilität der Verbindung verbessert wird.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von STING-Agonist 3 verbreitet.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Dimethylsulfoxid, Acetonitril, Methanol.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von STING-Agonist 3, die unterschiedliche Aktivitäts- und Stabilitätsgrade aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: : STING-Agonist 3 wird in der chemischen Forschung verwendet, um den STING-Signalweg und seine Rolle in Immunantworten zu untersuchen. Er dient als Werkzeugverbindung, um die molekularen Mechanismen der STING-Aktivierung zu untersuchen .

Biologie: : In der biologischen Forschung wird STING-Agonist 3 verwendet, um den STING-Signalweg in Zellkulturen und Tiermodellen zu aktivieren. Dies hilft Forschern, die Rolle von STING in Immunantworten und sein Potenzial als therapeutisches Ziel zu verstehen .

Medizin: : STING-Agonist 3 hat in der Krebsimmuntherapie Potenzial gezeigt, indem es die Zytotoxizität von T-Zellen gegenüber Krebszellen verstärkt. Es wird auch auf seine antiviralen Eigenschaften untersucht, insbesondere gegen SARS-assoziierte Coronavirus-Infektionen .

Industrie: : In der pharmazeutischen Industrie wird STING-Agonist 3 als neuartiges Therapeutikum für Krebs und Virusinfektionen entwickelt. Seine Fähigkeit, das Immunsystem zu aktivieren, macht es zu einem vielversprechenden Kandidaten für Kombinationstherapien .

Wirkmechanismus

STING-Agonist 3 aktiviert den STING-Signalweg, indem er an das STING-Protein bindet, was zu dessen Oligomerisierung und Rekrutierung der TANK-bindenden Kinase 1 (TBK1) führt. Diese Aktivierung führt zur Phosphorylierung des Interferon-Regulationsfaktors 3 (IRF3) und zur Produktion von Typ-I-Interferonen und anderen entzündungsfördernden Zytokinen. Diese Zytokine verstärken die Immunantwort, indem sie die Aktivierung und Infiltration von zytotoxischen T-Zellen in Tumoren fördern, was zur Abtötung von Tumorzellen führt .

Wirkmechanismus

STING agonist 3 activates the STING pathway by binding to the STING protein, leading to its oligomerization and recruitment of TANK-binding kinase 1 (TBK1). This activation results in the phosphorylation of interferon regulatory factor 3 (IRF3) and the production of type I interferons and other inflammatory cytokines. These cytokines enhance the immune response by promoting the activation and infiltration of cytotoxic T cells into tumors, leading to tumor cell killing .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

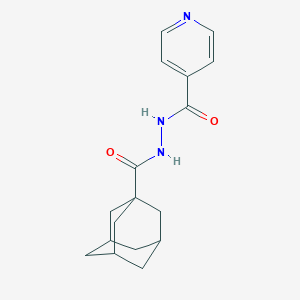

2’3’-cyclisches Guanosinmonophosphat-Adenosinmonophosphat (2’3’-cGAMP): Ein natürlicher STING-Agonist, der den STING-Signalweg aktiviert, indem er an dieselbe Stelle bindet wie STING-Agonist 3.

Einzigartigkeit: : STING-Agonist 3 ist in seiner chemischen Struktur und seinem Wirkmechanismus im Vergleich zu anderen STING-Agonisten einzigartig. Im Gegensatz zu 2’3’-cGAMP, das zur Aktivierung eine geschlossene ‚Deckel‘-Konformation benötigt, kann STING-Agonist 3 STING in seiner offenen Konformation aktivieren. Dieser Unterschied im Aktivierungsmechanismus bietet mehr Optionen für die klinische Entwicklung und potenzielle therapeutische Anwendungen .

Eigenschaften

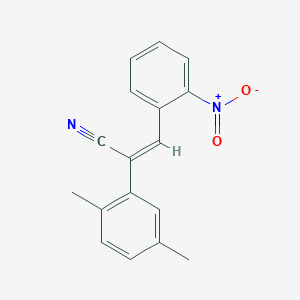

IUPAC Name |

2-(2,3-dichlorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRPFUUMJDFUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625275 | |

| Record name | (2,3-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114686-81-6 | |

| Record name | (2,3-Dichlorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

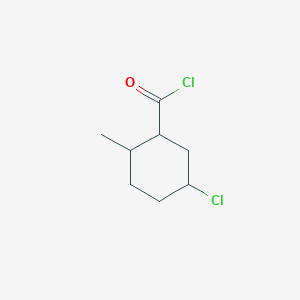

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.